2-Bromo-4-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Bromo-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N and a molecular weight of 264.04 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used primarily as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 4-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)phenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various biochemical pathways, leading to the formation of different products depending on the conditions and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4′-(trifluoromethyl)acetophenone
Uniqueness
2-Bromo-4-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZTTSDBHOIAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380930 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474024-36-7 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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